

N-Lactoyl-Leucine cytosolic nonspecific dipeptidase 2

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Compound Focus: N-Lactoyl-Leucine

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CNDP2 Enzyme Fundamentals

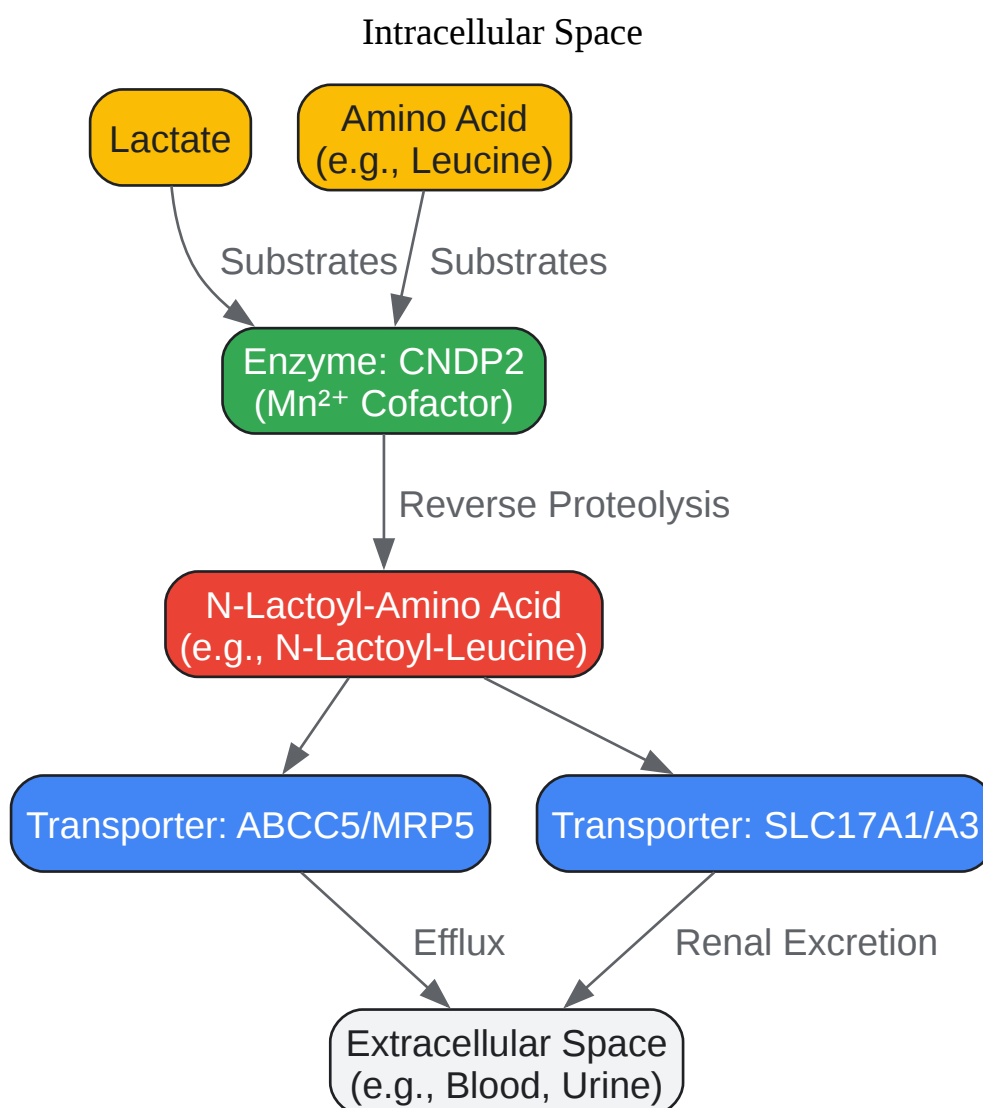
Table 1: Core Characteristics of Cytosolic Nonspecific Dipeptidase 2 (CNDP2) [1]

Feature	Description
Systematic Name	Cytosolic non-specific dipeptidase
Gene Symbol	CNDP2
Protein Family	Metallopeptidase M20 family
Human Gene Location	Chromosome 18 (18q22.3)
Catalytic Activity	Hydrolysis of dipeptides; reverse proteolysis of lactate and amino acids
Primary Reaction	Lactate + Amino Acid \rightleftharpoons N-Lactoyl-Amino Acid (e.g., N-Lactoyl-Leucine)
Cofactor	Manganese (Mn ²⁺) ions
Quaternary Structure	Homodimer
Subcellular Localization	Cytosol, Nucleoplasm

Biosynthesis & Functional Pathways

CNDP2 catalyzes the conjugation of lactate and amino acids into N-lactoyl-amino acids (Lac-AAs) through a process known as **reverse proteolysis** [2] [3]. This reaction was previously thought to be negligible in vivo. The formation of **N-Lactoyl-Leucine** and other Lac-AAs is a reversible, equilibrium-driven process, influenced by the local concentrations of lactate and amino acids [2] [4].

The following diagram illustrates the biosynthesis and cellular transport pathway for N-Lactoyl-Amino Acids like **N-Lactoyl-Leucine**.



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Cellular pathway of N-Lactoyl-Amino Acid synthesis and transport.

Key Experimental Data & Protocols

Table 2: Key Quantitative Data for CNDP2 and N-Lactoyl-Amino Acids [2]

Parameter	Experimental Finding	Experimental Context
CNDP2 Equilibrium Constant (K)	$3.1 \times 10^{-2} \text{ M}^{-1}$	Recombinant human CNDP2 incubated with lactate and phenylalanine.
N-Lac-Phe Transport K_m	~1 mM	ATP-dependent transport into inside-out membrane vesicles expressing ABCC5.
Metabolite Detection	Ubiquitous in mammalian tissues; elevated post-exercise and in phenylketonuria.	Untargeted metabolomics of human and mouse samples.

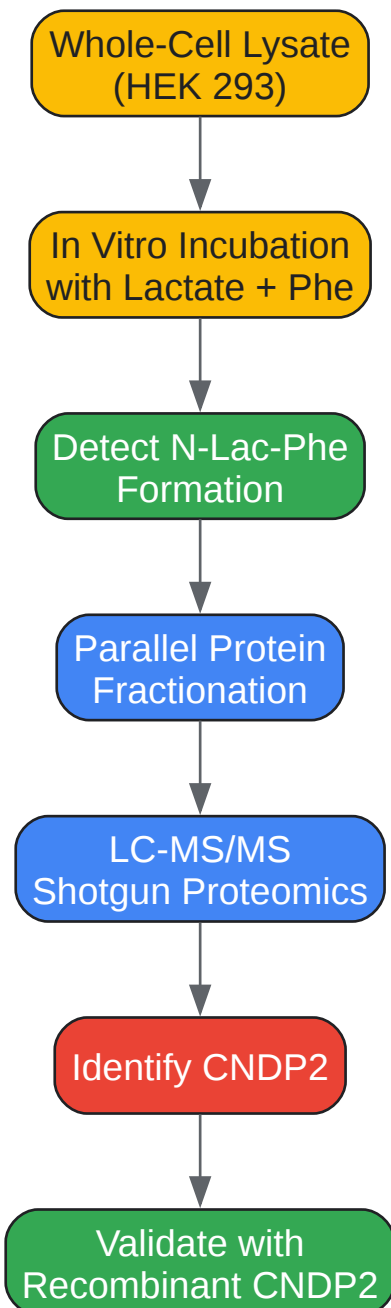
Protocol 1: Identifying CNDP2 as the Biosynthetic Enzyme

This methodology combines protein fractionation with shotgun proteomics to pinpoint the enzyme responsible for Lac-AA formation [2].

- **Activity-Based Fractionation:** Create a whole-cell lysate from HEK 293 cells. Incubate the lysate with lactate and phenylalanine to confirm enzymatic formation of N-Lac-Phe.
- **Parallel Chromatography:** Fractionate the proteins using three separate chromatography columns in parallel:
 - Size Exclusion Chromatography
 - Strong Anion Exchange (SAX) Chromatography
 - Strong Cation Exchange (SCX) Chromatography
- **Activity Assay:** Immediately test all collected fractions from each column for N-Lac-Phe-forming activity.
- **Shotgun Proteomics:** Perform LC-MS/MS proteomic analysis on the active fractions and neighboring inactive control fractions.

- **Candidate Identification:** Identify CNDP2 as the only protein consistently present in all active fractions and absent in the inactive controls.
- **Validation:** Confirm the finding by demonstrating N-Lac-Phe formation using recombinant human CNDP2.

The workflow for this discovery process is outlined below.



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Workflow for the discovery of CNDP2 enzymatic activity.

Protocol 2: In Vitro Transport Assay for N-Lactoyl-Amino Acids

This protocol validates identified metabolites as substrates for the ABCC5 transporter [2].

- **Vesicle Preparation:** Use inside-out membrane vesicles prepared from control cells and cells overexpressing the human ABCC5 transporter.
- **Reaction Setup:** Create a transport buffer containing an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), $MgCl_2$, and the candidate substrate (e.g., N-Lac-Leucine or N-Lac-Phe).
- **Uptake Reaction:** Initiate the reaction by adding ATP to the vesicle mixture. For negative controls, replace ATP with AMP or omit it.
- **Time Course:** Stop the reaction at various time points (e.g., 1, 2, 5, 10 minutes) by rapid filtration through membrane filters.
- **Quantification:** Wash the filters and measure the amount of radiolabeled or otherwise traceable substrate accumulated inside the vesicles using a scintillation counter or LC-MS.
- **Kinetic Analysis:** Determine ATP-dependent transport by subtracting uptake in control vesicles (or with AMP) from uptake in ABCC5 vesicles with ATP. Fit the data to the Michaelis-Menten equation to calculate kinetic parameters like K_m .

Research Applications & Implications

- **Biomarker Potential:** Levels of N-Lactoyl-Amino acids strongly correlate with lactate and amino acid precursors, making them potential dynamic biomarkers for conditions like mitochondrial disorders [5], septic shock [5], and physiological states such as exercise [6].
- **Biotechnological Utility:** **N-Lactoyl-Leucine** and N-Lactoyl-Isoleucine offer high solubility and are bioavailable to CHO cells, making them advantageous replacements for canonical amino acids in concentrated cell culture media for biotherapeutic production [7].
- **Disease Correlation:** Aberrant expression of CNDP2 is associated with various cancers, though its role appears context-specific, being downregulated in some cancers (e.g., pancreatic, hepatocellular) and upregulated in others (e.g., breast, kidney) [8].

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